molecular formula C10H4Cl2O2 B093794 3,4-Dichloro-1,2-naphthoquinone CAS No. 18398-36-2

3,4-Dichloro-1,2-naphthoquinone

Cat. No.: B093794
CAS No.: 18398-36-2
M. Wt: 227.04 g/mol
InChI Key: JDQAAXMSEQPHAM-UHFFFAOYSA-N
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Description

3,4-Dichloro-1,2-naphthoquinone is a halogenated naphthoquinone derivative. Naphthoquinones are a class of organic compounds structurally characterized by a naphthalene ring with two ketone substitutions. These compounds are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-1,2-naphthoquinone typically involves the chlorination of 1,2-naphthoquinone. One common method is the reaction of 1,2-naphthoquinone with chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds as follows:

1,2-Naphthoquinone+Cl2This compound\text{1,2-Naphthoquinone} + \text{Cl}_2 \rightarrow \text{this compound} 1,2-Naphthoquinone+Cl2​→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and high yield. The process parameters, such as temperature, pressure, and chlorine concentration, are optimized to achieve the desired product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1,2-naphthoquinone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The quinone moiety can be reduced to the corresponding hydroquinone.

    Oxidation: Further oxidation can lead to the formation of more highly oxidized species.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, or primary amines in solvents like ethanol or methanol.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Substituted naphthoquinones with various functional groups.

    Reduction: 3,4-Dichloro-1,2-dihydroxynaphthalene.

    Oxidation: Higher oxidation state naphthoquinones or ring-cleaved products.

Scientific Research Applications

3,4-Dichloro-1,2-naphthoquinone has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Biological Studies: Used as a probe to study redox biology and oxidative stress mechanisms.

    Industrial Applications: Employed as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The biological activity of 3,4-Dichloro-1,2-naphthoquinone is primarily attributed to its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer and antimicrobial therapies. The compound may also interact with cellular thiols, disrupting redox homeostasis and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-1,4-naphthoquinone: Another halogenated naphthoquinone with similar redox properties but different substitution pattern.

    1,4-Naphthoquinone: The parent compound with a simpler structure and broad biological activity.

    2-Methyl-1,4-naphthoquinone:

Uniqueness

3,4-Dichloro-1,2-naphthoquinone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of chlorine atoms enhances its electrophilicity, making it more reactive towards nucleophiles and increasing its potential as a redox-active compound.

Properties

IUPAC Name

3,4-dichloronaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O2/c11-7-5-3-1-2-4-6(5)9(13)10(14)8(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQAAXMSEQPHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344319
Record name 3,4-Dichloro-1,2-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18398-36-2
Record name 3,4-Dichloro-1,2-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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